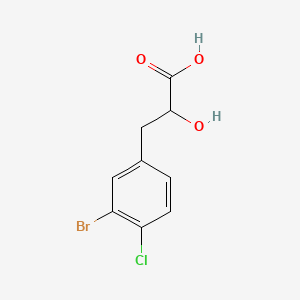
3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine and a chlorine atom attached to a benzene ring, along with a hydroxypropanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid typically involves multiple steps. One common method includes the bromination and chlorination of a benzene derivative, followed by the introduction of the hydroxypropanoic acid group. The process may involve the following steps:
Chlorination: The addition of a chlorine atom using chlorine (Cl2) with a catalyst like iron(III) chloride (FeCl3).
Hydroxypropanoic Acid Group Introduction: This step involves the reaction of the bromochlorobenzene derivative with a suitable reagent to introduce the hydroxypropanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, or reduced to an alkyl group.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce ketones or aldehydes .
Scientific Research Applications
3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms can influence its reactivity and binding affinity to biological molecules. The hydroxypropanoic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid
- 3-(3-Bromo-4-iodophenyl)-2-hydroxypropanoic acid
- 3-(3-Bromo-4-methylphenyl)-2-hydroxypropanoic acid
Uniqueness
3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid is unique due to the specific combination of bromine and chlorine atoms on the benzene ring, which can impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H8BrClO3 |
|---|---|
Molecular Weight |
279.51 g/mol |
IUPAC Name |
3-(3-bromo-4-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
FVIJKQWNMLBNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
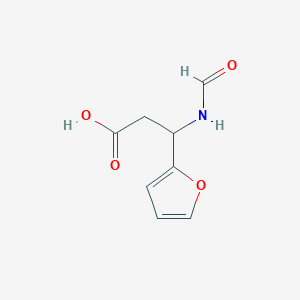
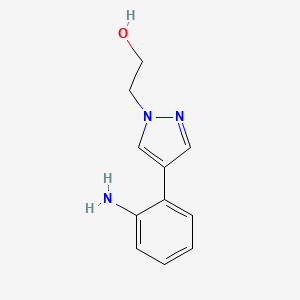
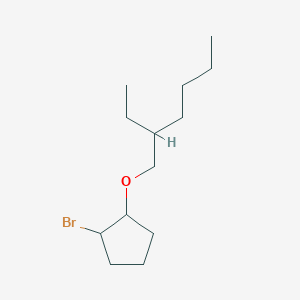
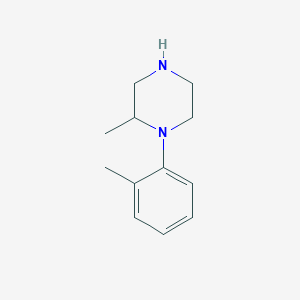
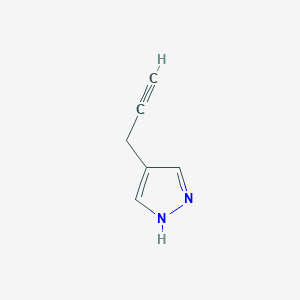
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)
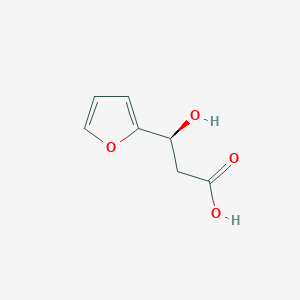
![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)





